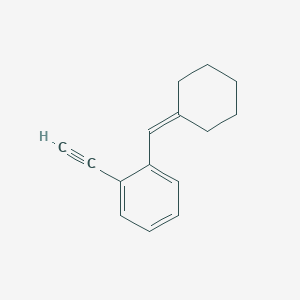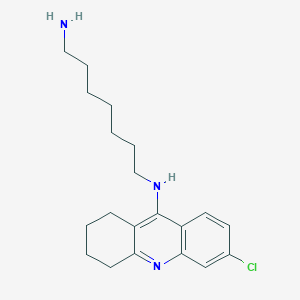methyl}pyridine CAS No. 820221-86-1](/img/structure/B12524895.png)
4-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(4-Chlorophenyl)sulfanylmethyl}pyridine is an organic compound that features a pyridine ring substituted with a chlorophenylsulfanyl group and a difluorophenylmethyl group
Méthodes De Préparation
The synthesis of 4-{(4-Chlorophenyl)sulfanylmethyl}pyridine typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process generally involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Analyse Des Réactions Chimiques
4-{(4-Chlorophenyl)sulfanylmethyl}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions activated by the electron-withdrawing groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Applications De Recherche Scientifique
4-{(4-Chlorophenyl)sulfanylmethyl}pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-{(4-Chlorophenyl)sulfanylmethyl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-{(4-Chlorophenyl)sulfanylmethyl}pyridine stands out due to its unique combination of functional groups. Similar compounds include:
4-[(4-Chlorophenyl)sulfanyl]phthalonitrile: This compound shares the chlorophenylsulfanyl group but differs in the rest of its structure.
4-[(4-Chlorophenyl)sulfonyl]benzoic acid: This compound has a similar chlorophenylsulfanyl group but includes a sulfonyl group instead of the difluorophenylmethyl group.
Propriétés
Numéro CAS |
820221-86-1 |
|---|---|
Formule moléculaire |
C18H12ClF2NS |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)sulfanyl-(2,5-difluorophenyl)methyl]pyridine |
InChI |
InChI=1S/C18H12ClF2NS/c19-13-1-4-15(5-2-13)23-18(12-7-9-22-10-8-12)16-11-14(20)3-6-17(16)21/h1-11,18H |
Clé InChI |
OXPFIXSPZWEFHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SC(C2=CC=NC=C2)C3=C(C=CC(=C3)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





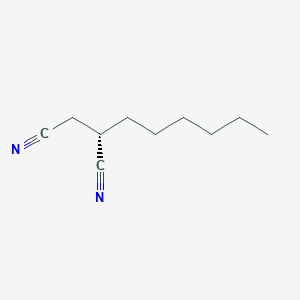
![2,3,5-Trimethylbicyclo[2.2.1]heptane](/img/structure/B12524841.png)
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)
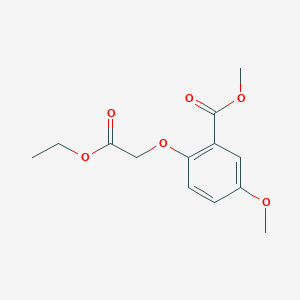
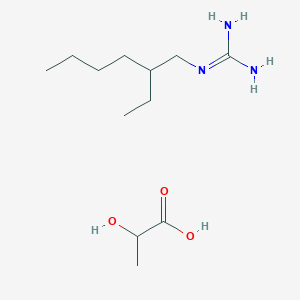
![1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)](/img/structure/B12524847.png)
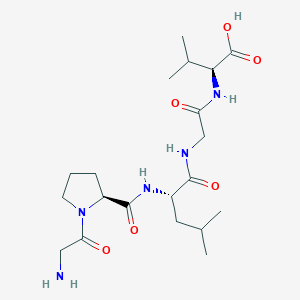
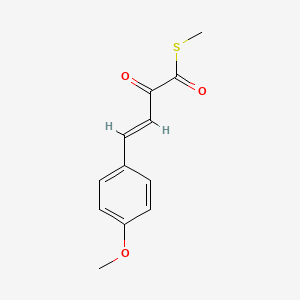
![1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12524854.png)
